molecular formula C18H31N3 B12574673 N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine CAS No. 627524-68-9

N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine

Cat. No.: B12574673
CAS No.: 627524-68-9
M. Wt: 289.5 g/mol
InChI Key: NYRURGAPMPKJEV-UHFFFAOYSA-N
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Description

N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine is a complex organic compound that features both an aniline and a cyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine typically involves the reaction of aniline derivatives with cyclooctylamine under controlled conditions. One common method involves the use of a reductive amination process, where aniline is reacted with cyclooctylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets within cells. It may bind to certain proteins or enzymes, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine is unique due to its combination of aniline and cyclooctyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

627524-68-9

Molecular Formula

C18H31N3

Molecular Weight

289.5 g/mol

IUPAC Name

N-(2-anilinoethyl)-N'-cyclooctylethane-1,2-diamine

InChI

InChI=1S/C18H31N3/c1-2-5-9-17(10-6-3-1)20-15-13-19-14-16-21-18-11-7-4-8-12-18/h4,7-8,11-12,17,19-21H,1-3,5-6,9-10,13-16H2

InChI Key

NYRURGAPMPKJEV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCCNCCNC2=CC=CC=C2

Origin of Product

United States

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